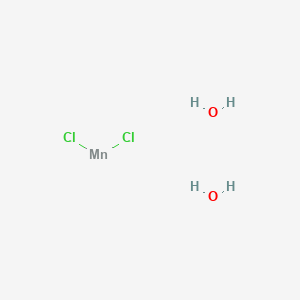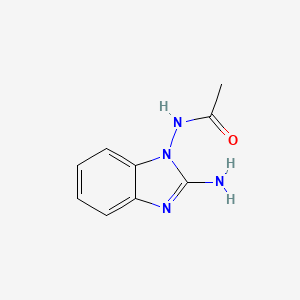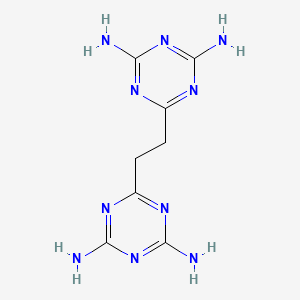
6,6'-Ethylenebis(1,3,5-triazine-2,4-diamine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6’-Ethylenebis(1,3,5-triazine-2,4-diamine) is a chemical compound with the molecular formula C8H12N10. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its two triazine rings connected by an ethylene bridge, making it a unique and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Ethylenebis(1,3,5-triazine-2,4-diamine) typically involves the reaction of cyanuric chloride with ethylenediamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amino groups of ethylenediamine. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors and precise control of temperature, pressure, and reactant concentrations. The final product is purified through crystallization or chromatography techniques to obtain high-purity 6,6’-Ethylenebis(1,3,5-triazine-2,4-diamine).
化学反应分析
Types of Reactions: 6,6’-Ethylenebis(1,3,5-triazine-2,4-diamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of triazine derivatives with oxidized functional groups.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
科学研究应用
6,6’-Ethylenebis(1,3,5-triazine-2,4-diamine) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and resins, due to its stability and reactivity.
作用机制
The mechanism of action of 6,6’-Ethylenebis(1,3,5-triazine-2,4-diamine) involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence enzymatic activities and biochemical pathways. Additionally, its ability to undergo substitution reactions allows it to modify biological macromolecules, potentially leading to antimicrobial or therapeutic effects.
相似化合物的比较
6,6’-(1,4-Phenylene)bis(1,3,5-triazine-2,4-diamine): Similar structure but with a phenylene bridge instead of an ethylene bridge.
6-Methyl-1,3,5-triazine-2,4-diamine: A triazine derivative with a methyl group.
Uniqueness: 6,6’-Ethylenebis(1,3,5-triazine-2,4-diamine) is unique due to its ethylene bridge, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and stability, making it suitable for a wide range of applications in various fields.
属性
CAS 编号 |
4128-94-3 |
|---|---|
分子式 |
C8H12N10 |
分子量 |
248.25 g/mol |
IUPAC 名称 |
6-[2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H12N10/c9-5-13-3(14-6(10)17-5)1-2-4-15-7(11)18-8(12)16-4/h1-2H2,(H4,9,10,13,14,17)(H4,11,12,15,16,18) |
InChI 键 |
ZUHMEUFBTDOKPX-UHFFFAOYSA-N |
规范 SMILES |
C(CC1=NC(=NC(=N1)N)N)C2=NC(=NC(=N2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4H-Benzo[G]thiazolo[5,4-E]indole](/img/structure/B13821350.png)
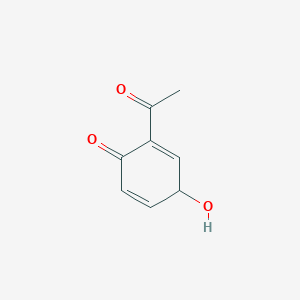
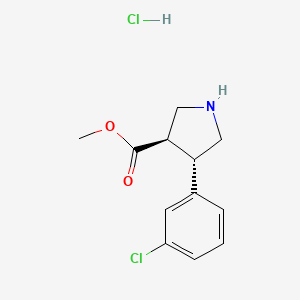
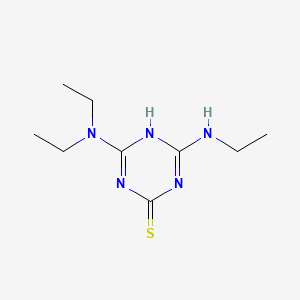

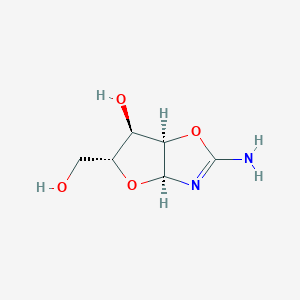
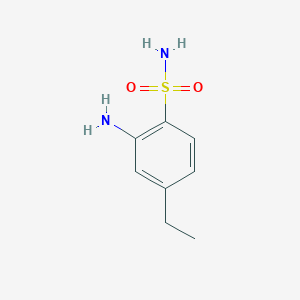
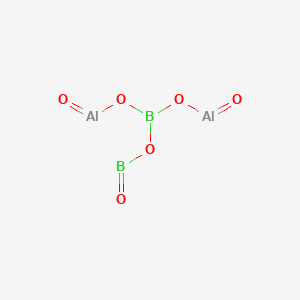
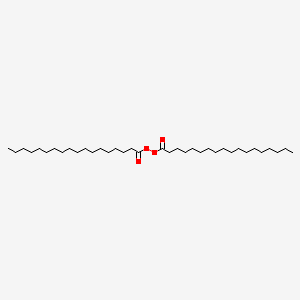
![N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine](/img/structure/B13821421.png)
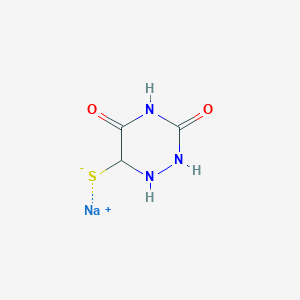
![(E)-N-hydroxy-3-[1-methyl-3-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B13821437.png)
